Lipophilicity (XLogP3) Comparison: N2-(4-Methoxybenzyl) vs. N2-Unsubstituted Parent Scaffold
The target compound has a computed XLogP3 of 3.5, which is significantly higher than the XLogP3 of 2.0 computed for the N2-unsubstituted parent scaffold 6-(4-chlorophenyl)pyridazin-3(2H)-one [1][2]. This 1.5 log unit difference, arising from the addition of the 4-methoxybenzyl group at the N2 position, indicates substantially greater lipophilicity for the target compound. The comparator 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, a positional isomer, is expected to have a similar XLogP3 given its identical molecular formula, but no independent experimentally validated data were located for this isomer .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 6-(4-chlorophenyl)pyridazin-3(2H)-one: XLogP3 = 2.0 (PubChem, computed). Positional isomer 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: no independent data located. |
| Quantified Difference | ΔXLogP3 = +1.5 versus N2-unsubstituted parent |
| Conditions | In silico prediction using XLogP3 algorithm v3.0 as implemented by PubChem |
Why This Matters
The 1.5 log unit higher lipophilicity of the target compound predicts substantially different membrane permeability and tissue distribution compared to the parent scaffold, directly impacting its suitability for cellular versus biochemical assay formats.
- [1] PubChem. Compound Summary for CID 49655036: 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one. NCBI, NIH. View Source
- [2] PubChem. Compound Summary for CID 70268901: 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4). NCBI, NIH. View Source
